1-(2,2-diethoxyethyl)-1H-1,2,4-triazole
Overview
Description
The compound “1-(2,2-diethoxyethyl)-1H-1,2,4-triazole” is a derivative of the 1,2,4-triazole class of compounds. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are known for their diverse pharmacological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “1-(2,2-diethoxyethyl)pyrazole-4-boronic acid” are synthesized from previously described 1-(2,2-diethoxyethyl)cyclopropanol .
Scientific Research Applications
Supramolecular Chemistry and Materials Science
- Supramolecular Interactions and Applications : Research highlights the unique combination of facile accessibility via click chemistry and diverse supramolecular interactions of 1H-1,2,3-triazoles and their derivatives. These properties enable applications in supramolecular and coordination chemistry, anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
- Luminescent Materials : The study on quinoline-triazoles demonstrates the relationship between lattice hydrogen-bonding interaction and crystal growth direction, indicating the potential for designing luminescent materials (Bai, Young, & Hor, 2017).
Medicinal Chemistry
- Bioactive Triazole Derivatives : A review covering the synthesis and biological evaluation of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families from 2008 to 2011, showcases their broad range of biological activities, underlining the importance of triazoles in drug development (Ferreira et al., 2013).
- Antibacterial and Antifungal Agents : Synthesized 1-benzyl/aryl-4-{[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]methyl}-1H-1,2,3-triazole derivatives were evaluated for their antimicrobial activity, presenting a potential route for developing new antimicrobial agents (Reddy et al., 2016).
Organic Synthesis
- Synthesis of Functionalized Triazoles : The Horner-Wadsworth-Emmons olefination applied to triazole derivatives demonstrates a method for preparing functionalized 1-alkenyl-1H-1,2,3-triazoles, showcasing the versatility of triazoles in organic synthesis (Sikora & Gajda, 1998).
Electrochemical Applications
- Proton-Conducting Electrolytes : The role of 1H-1,2,4-triazole in enhancing proton conduction in liquid electrolytes and polymer electrolyte membranes (PEMs) for fuel cell applications demonstrates the material science application of triazole compounds (Li et al., 2005).
Properties
IUPAC Name |
1-(2,2-diethoxyethyl)-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c1-3-12-8(13-4-2)5-11-7-9-6-10-11/h6-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDRXDKAPFPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=NC=N1)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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